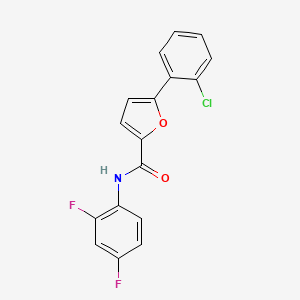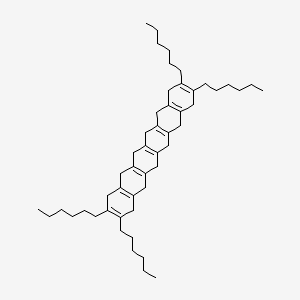
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene is a complex organic compound with the molecular formula C50H76 . It is a member of the hexacene family, which consists of polycyclic aromatic hydrocarbons with six linearly fused benzene rings. The compound is characterized by its tetrahexyl substitution, which enhances its solubility and alters its electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the Diels-Alder reaction followed by a series of hydrogenation and alkylation steps. The reaction conditions often require high temperatures and the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized nature and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Pd/C.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated hexacene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene has several applications in scientific research:
Chemistry: Used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene involves its interaction with various molecular targets. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions. Additionally, its electronic properties enable it to participate in electron transfer reactions, making it useful in organic semiconductor applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexacene: The parent compound without tetrahexyl substitution.
Pentacene: A similar compound with five fused benzene rings.
Tetracene: A compound with four fused benzene rings.
Uniqueness
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene is unique due to its tetrahexyl substitution, which enhances its solubility and modifies its electronic properties compared to its parent compound, hexacene. This makes it more suitable for applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
645417-06-7 |
|---|---|
Molekularformel |
C50H76 |
Molekulargewicht |
677.1 g/mol |
IUPAC-Name |
2,3,10,11-tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene |
InChI |
InChI=1S/C50H76/c1-5-9-13-17-21-37-25-41-29-45-33-49-35-47-31-43-27-39(23-19-15-11-7-3)40(24-20-16-12-8-4)28-44(43)32-48(47)36-50(49)34-46(45)30-42(41)26-38(37)22-18-14-10-6-2/h5-36H2,1-4H3 |
InChI-Schlüssel |
WRDHQCCIXIMXTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(CC2=C(C1)CC3=C(C2)CC4=C(C3)CC5=C(C4)CC6=C(C5)CC(=C(C6)CCCCCC)CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


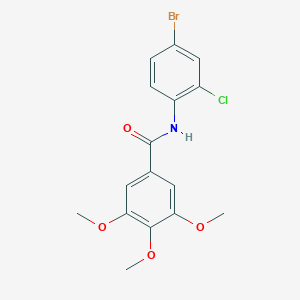
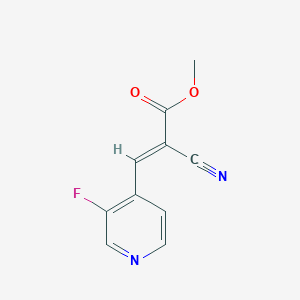
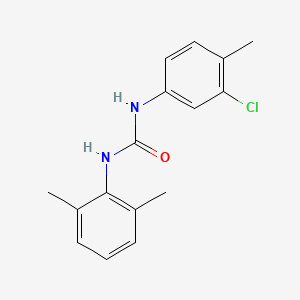
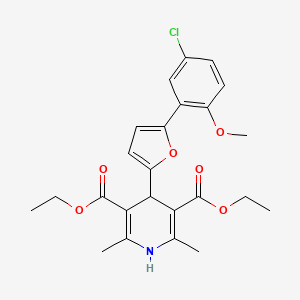
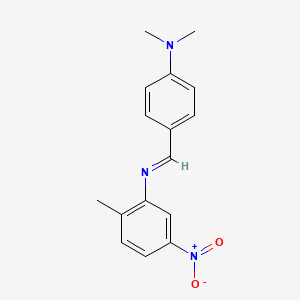
![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
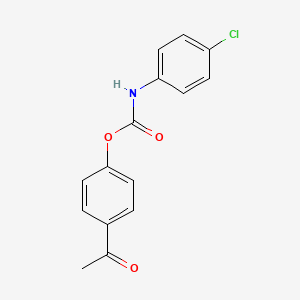
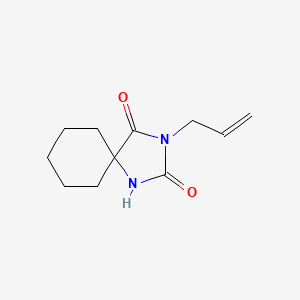
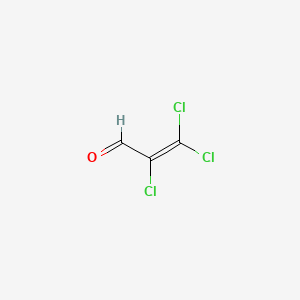
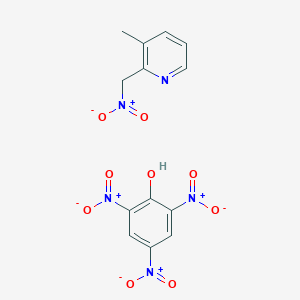
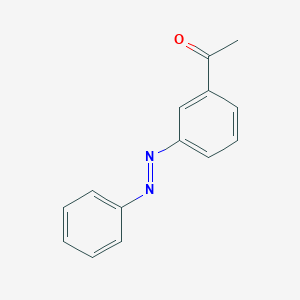
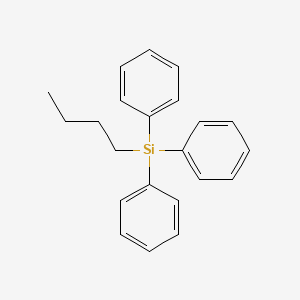
![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
